3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one

breast cancer cytotoxicity IC50

3-Isopropyl-2-methyl-4-methyleneisoxazolidin-5-one (CAS 880480-25-1, also known as MZ-6) is a synthetic small molecule belonging to the 4-methylideneisoxazolidin-5-one class of α-methylene-γ-lactones. Its core structure incorporates a nitrogen atom into the lactone ring, differentiating it from naturally occurring sesquiterpene lactones such as parthenolide (PTL).

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 880480-25-1
Cat. No. B1249745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one
CAS880480-25-1
Synonyms3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one
MZ-6 compound
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(C)C1C(=C)C(=O)ON1C
InChIInChI=1S/C8H13NO2/c1-5(2)7-6(3)8(10)11-9(7)4/h5,7H,3H2,1-2,4H3
InChIKeySNHIHYMJDYSGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-2-methyl-4-methyleneisoxazolidin-5-one (MZ-6): A Synthetic α-Methylene-γ-Lactone for Anticancer Research


3-Isopropyl-2-methyl-4-methyleneisoxazolidin-5-one (CAS 880480-25-1, also known as MZ-6) is a synthetic small molecule belonging to the 4-methylideneisoxazolidin-5-one class of α-methylene-γ-lactones [1]. Its core structure incorporates a nitrogen atom into the lactone ring, differentiating it from naturally occurring sesquiterpene lactones such as parthenolide (PTL) [2]. MZ-6 was designed as a simplified analog that retains the Michael-acceptor α-methylene-γ-lactone motif responsible for the bioactivity of PTL, while offering a more accessible synthetic route and distinct pharmacological profile [3].

Synthetic α-methylene-γ-lactone analog for cancer cell-model studies
Reported non-genotoxic apoptosis mechanism in MCF-7 breast cancer cells
Distinct G0/G1 cell-cycle arrest profile vs. parthenolide in MCF-7

Why Researchers Cannot Simply Substitute MZ-6 with Other α-Methylene-γ-Lactones


Although parthenolide (PTL) and MZ-14 share the α-methylene-γ-lactone pharmacophore with MZ-6, their biological profiles diverge sharply across key parameters such as apoptosis mechanism, cell-cycle effects, DNA damage induction, and radiosensitization potency [1][2]. PTL exhibits comparable cytotoxicity but lacks the G0/G1 cell-cycle arrest and early-apoptosis dominance seen with MZ-6 in MCF-7 cells, while MZ-14 induces significant DNA damage that is absent with MZ-6 [3]. These mechanistic differences mean that substituting one analog for another without verification risks altering the experimental endpoint, particularly in studies focused on non-genotoxic apoptosis or radiosensitization. The quantitative evidence below details exactly where MZ-6 provides verifiable differentiation that impacts compound selection.

vs. PTL
PTL lacks G0/G1 arrest and early-apoptosis dominance observed with MZ-6; mechanism endpoints may shift in MCF-7 studies.
vs. MZ-14
MZ-14 induces significant DNA damage, while MZ-6 is DNA-damage negative; genotoxicity endpoint interpretation differs.
vs. PTL / MZ-14
Radiosensitization synergy and cytotoxicity balance differ; direct analog substitution may require method-specific validation.

Head-to-Head Quantitative Differentiation of MZ-6 Against PTL and MZ-14


Cytotoxicity in Breast Cancer Cells: MZ-6 vs. Parthenolide (PTL) – Comparable Mean IC50 with Divergent Mechanistic Outcomes

In a direct comparative study, MZ-6 and PTL were evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines using both MTT and SRB assays. The mean IC50 values were similar between the two compounds, but MZ-6 demonstrated a stronger pro-apoptotic effect specifically in MCF-7 cells [1].

Cytotoxicity vs. PTL
Head-to-head
MCF-7 IC50 7.25 µM (MZ-6) vs. 9.5 µM (PTL); comparable mean IC50, but MZ-6 induces stronger early apoptosis and G0/G1 arrest in MCF-7.
Supports apoptosis pathway-response interpretation; mechanistic differentiation beyond potency.
MCF-7 and MDA-MB-231 cells, 48 h MTT/SRB, three experiments.
breast cancer cytotoxicity IC50 MCF-7 MDA-MB-231

Radiosensitization in Hepatocellular Carcinoma: MZ-6 Outperforms PTL and MZ-14 Despite Lower Cytotoxicity

In HepG2 hepatocellular carcinoma cells, MZ-6 was the least cytotoxic among the three tested compounds (IC50 = 60.1 µM) yet produced the most significant radiosensitization effect when combined with X-ray irradiation. The synergistic inhibition of colony formation was significantly stronger for MZ-6 than for PTL or MZ-14 [1].

Radiosensitization HepG2
Head-to-head
MZ-6 IC50 = 60.1 µM (least cytotoxic), yet highest radiosensitization synergy with X-ray among tested compounds (p
Reported non-genotoxic radiosensitization profile; synergy does not correlate with standalone cytotoxicity.
HepG2 cells, clonogenic survival, 24 h preincubation + X-ray. MZ-14 and PTL less effective synergists.
G0/G1 Arrest MCF-7
Head-to-head
MZ-6: 65% cells in G0/G1 vs. 50% control; PTL no significant arrest.
Supports cell-cycle checkpoint studies; 15 percentage point increase over control.
Flow cytometry, PI staining, 24 h treatment at IC50.
DNA Damage Profile
Head-to-head
MZ-6: no significant DNA damage (comet assay negative); MZ-14: significant DNA strand breaks (positive).
Binary genotoxicity differentiation; MZ-6 operates through non-genotoxic mechanism.
HepG2 alkaline comet assay under identical conditions.
Anti-Invasive Activity
Head-to-head
MZ-6 and PTL similarly suppress MMP-9 and uPA mRNA/protein in MCF-7; comparable migration inhibition.
Comparable anti-invasive marker response; supports MZ-6 as synthetic analog in invasion models.
MCF-7 and MDA-MB-231, scratch assay, qPCR/Western blot. Neither effective in MDA-MB-231.
radiosensitization hepatocellular carcinoma HepG2 clonogenic assay X-ray

Cell-Cycle Arrest Specificity: MZ-6 Induces G0/G1 Arrest in MCF-7 Cells, a Feature Not Observed with PTL

Flow cytometric analysis of DNA content revealed that MZ-6 treatment caused 65% of MCF-7 cells to accumulate in the G0/G1 phase, compared to 50% in untreated controls. PTL did not produce a comparable G0/G1 arrest in the same cell line, indicating a mechanism-specific differentiation [1].

G0/G1 Arrest MCF-7
Head-to-head
MZ-6: 65% cells in G0/G1 vs. 50% control; PTL no significant arrest.
Supports cell-cycle checkpoint studies; 15 percentage point increase over control.
Flow cytometry, PI staining, 24 h treatment at IC50.
cell cycle arrest G0/G1 phase MCF-7 flow cytometry apoptosis

DNA Damage Profile: MZ-6 Does Not Induce DNA Damage, Unlike MZ-14

Evaluation of DNA damage in HepG2 cells showed that MZ-14 induced significant DNA strand breaks, whereas MZ-6 did not cause detectable DNA damage under identical conditions. This suggests that MZ-6 operates through a non-genotoxic mechanism distinct from its close analog MZ-14 [1].

DNA Damage Profile
Head-to-head
MZ-6: no significant DNA damage (comet assay negative); MZ-14: significant DNA strand breaks (positive).
Binary genotoxicity differentiation; MZ-6 operates through non-genotoxic mechanism.
HepG2 alkaline comet assay under identical conditions.
DNA damage genotoxicity HepG2 comet assay MZ-14

Anti-Invasive Activity: MZ-6 and PTL Show Comparable Suppression of MMP-9 and uPA, Validating MZ-6 as a Synthetic Substitute

Both MZ-6 and PTL down-regulated mRNA and protein levels of matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (uPA) to a similar degree in MCF-7 and MDA-MB-231 cells. Migration suppression was comparable in MCF-7 cells but neither compound was effective against the more aggressive MDA-MB-231 line [1].

Anti-Invasive Activity
Head-to-head
MZ-6 and PTL similarly suppress MMP-9 and uPA mRNA/protein in MCF-7; comparable migration inhibition.
Comparable anti-invasive marker response; supports MZ-6 as synthetic analog in invasion models.
MCF-7 and MDA-MB-231, scratch assay, qPCR/Western blot. Neither effective in MDA-MB-231.
anti-metastatic MMP-9 urokinase plasminogen activator MCF-7 MDA-MB-231

Evidence-Backed Application Scenarios for MZ-6 in Oncology Research


Radiosensitizer Development for Hepatocellular Carcinoma

MZ-6 is uniquely suited as a lead compound for radiotherapy adjuvant development in liver cancer. Its profile—low standalone cytotoxicity (IC50 = 60.1 µM in HepG2), absence of DNA damage, and strongest radiosensitization synergy among tested analogs [1]—makes it a safer starting point than MZ-14 or PTL for combination regimens where minimising off-target toxicity is critical.

Mechanistic Studies of G0/G1 Cell-Cycle Arrest in Estrogen-Dependent Breast Cancer

MZ-6 is the compound of choice for investigating G0/G1 checkpoint regulation in MCF-7 cells. Its ability to increase the G0/G1 population to 65% (versus 50% in controls) and preferentially induce early apoptosis [1] is not replicated by PTL, enabling pathway-focused studies that require a clean cell-cycle arrest phenotype without confounding late-apoptotic signals.

Non-Genotoxic Apoptosis Induction in Drug-Screening Panels

Screening cascades that flag genotoxic compounds early can use MZ-6 as a positive control for non-genotoxic apoptosis. Unlike MZ-14, which causes measurable DNA strand breaks, MZ-6 triggers mitochondrial apoptosis (Bax up-regulation, Bcl-2 down-regulation, ROS generation) without direct DNA damage [1][2]. This property is valuable for oncology programs seeking to decouple cytotoxicity from mutagenic risk.

Synthetic-Accessibility-Driven Lead Optimization of α-Methylene-γ-Lactones

MZ-6 represents a simplified synthetic scaffold that retains the core Michael-acceptor motif of natural sesquiterpene lactones while replacing a complex terpenoid framework with an isoxazolidinone ring [1]. Medicinal chemistry teams pursuing structure-activity relationship (SAR) campaigns around α-methylene-γ-lactones can use MZ-6 as a modular, readily diversifiable core that achieves comparable anti-invasive and pro-apoptotic activity to PTL [2].

Application
Selection Property
Validation Focus
Hepatocellular carcinoma radiosensitization studies
Low standalone cytotoxicity, high synergy with X-ray, no DNA damage
Clonogenic survival and comet assay endpoints
G0/G1 cell-cycle checkpoint research in MCF-7
Preferential G0/G1 accumulation and early apoptosis induction
Flow cytometry cell-cycle distribution, apoptosis markers
Non-genotoxic apoptosis screening models
Apoptosis via mitochondrial pathway, no direct DNA damage
Comet assay, Bax/Bcl-2 expression, ROS measurement
α-methylene-γ-lactone SAR programs
Modular isoxazolidinone core, retained Michael-acceptor motif
Synthetic accessibility, anti-invasive activity benchmarking
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